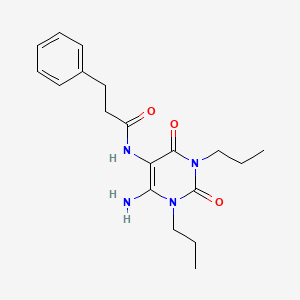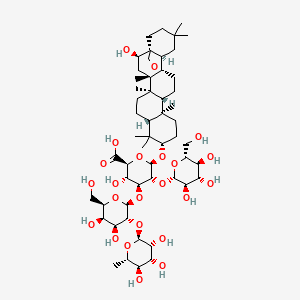![molecular formula C20H24N6O8S B591479 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 134764-36-6](/img/structure/B591479.png)
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the nitrothiazole ring: This can be achieved through the nitration of thiazole derivatives.
Azo coupling reaction: The nitrothiazole intermediate is then coupled with aniline derivatives to form the azo compound.
Acetylation: The final step involves the acetylation of the amino groups with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxyethyl and methoxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties can be explored for the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The nitrothiazole and azo groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5’-[Bis(2-methoxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound has a similar structure but with methoxyethyl groups instead of acetoxyethyl groups.
5’-[Bis(2-hydroxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound features hydroxyethyl groups, which can affect its chemical reactivity and applications.
Uniqueness
The presence of acetoxyethyl groups in 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and potential interactions with biological molecules, thereby affecting its overall properties and applications.
Propiedades
Número CAS |
134764-36-6 |
|---|---|
Fórmula molecular |
C20H24N6O8S |
Peso molecular |
508.506 |
Nombre IUPAC |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H24N6O8S/c1-12(27)22-15-9-17(25(5-7-33-13(2)28)6-8-34-14(3)29)18(32-4)10-16(15)23-24-20-21-11-19(35-20)26(30)31/h9-11H,5-8H2,1-4H3,(H,22,27) |
Clave InChI |
YQUHCUDAYCVQHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C |
Sinónimos |
Acetamide, N-5-bis2-(acetyloxy)ethylamino-4-methoxy-2-(5-nitro-2-thiazolyl)azophenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)


![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)






